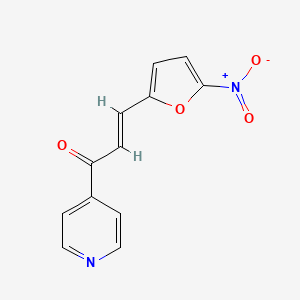
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is an organic compound characterized by the presence of a dithiolane ring fused to a cycloheptadiene-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione typically involves the reaction of sodium 1,1-dithiolates with polychloroalkanes in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione exerts its effects involves the interaction of its dithiolane ring with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions or act as catalysts in organic synthesis . The pathways involved often include electron transfer processes facilitated by the compound’s unique electronic structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP)
- 2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP)
- 2-(1,3-Dithiolan-2-ylidene)-5-(1,3-oxathiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (DHOT-TTP)
Uniqueness
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is unique due to its specific combination of a dithiolane ring and a cycloheptadiene-dione structure. This combination imparts distinct electronic properties that make it particularly useful in the development of organic conductors and superconductors .
Eigenschaften
CAS-Nummer |
62898-97-9 |
|---|---|
Molekularformel |
C10H8O2S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione |
InChI |
InChI=1S/C10H8O2S2/c11-7-3-1-2-4-8(12)9(7)10-13-5-6-14-10/h1-4H,5-6H2 |
InChI-Schlüssel |
RVQQWBVMCMLNRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C2C(=O)C=CC=CC2=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



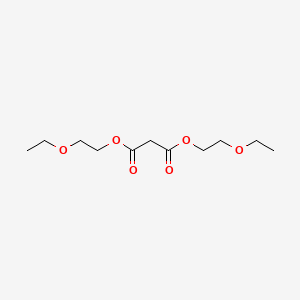
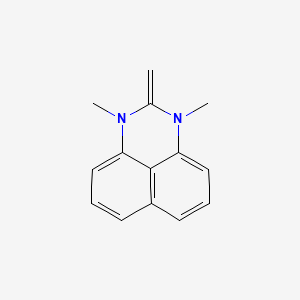
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

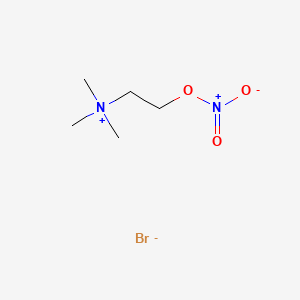
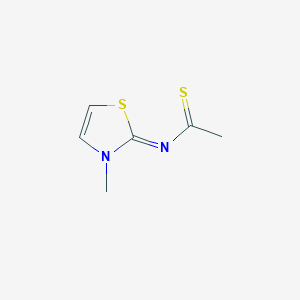
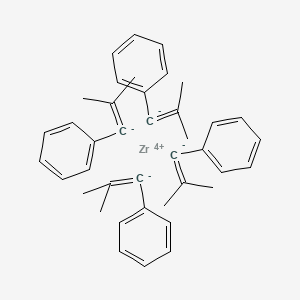
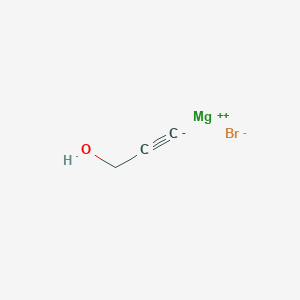

![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)

